molecular formula C7H6OS B6235113 4H,5H,6H-cyclopenta[b]thiophen-5-one CAS No. 33449-51-3

4H,5H,6H-cyclopenta[b]thiophen-5-one

Cat. No.: B6235113
CAS No.: 33449-51-3
M. Wt: 138.19 g/mol
InChI Key: YZHJXUXNBDAPLP-UHFFFAOYSA-N
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Description

4H,5H,6H-cyclopenta[b]thiophen-5-one is an organic compound with the molecular formula C7H6OS. It is a member of the thiophene family, which are heterocyclic compounds containing sulfur. This compound is characterized by a fused ring structure, combining a cyclopentane ring with a thiophene ring, and a ketone functional group at the 5-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

4H,5H,6H-cyclopenta[b]thiophen-5-one can be synthesized through various methods. One common approach involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[b]thiophen-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .

Scientific Research Applications

4H,5H,6H-cyclopenta[b]thiophen-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[b]thiophen-5-one involves its interaction with various molecular targets. The presence of the thiophene ring and ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

33449-51-3

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

4,6-dihydrocyclopenta[b]thiophen-5-one

InChI

InChI=1S/C7H6OS/c8-6-3-5-1-2-9-7(5)4-6/h1-2H,3-4H2

InChI Key

YZHJXUXNBDAPLP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C=CS2

Purity

95

Origin of Product

United States

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